molecular formula C10H6F3NOS B11793294 N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide

N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide

Cat. No.: B11793294
M. Wt: 245.22 g/mol
InChI Key: NPQOUEWPTZOLGB-UHFFFAOYSA-N
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Description

N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide typically involves the reaction of benzo[b]thiophene with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale coupling reactions and electrophilic cyclization reactions. These methods are optimized for high yield and purity, and they often use palladium-catalyzed cross-coupling reactions to achieve the desired products .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene-3-carboxaldehyde
  • 2-Substituted benzo[b]thiophenes
  • Thiophene derivatives

Uniqueness

N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H6F3NOS

Molecular Weight

245.22 g/mol

IUPAC Name

N-(1-benzothiophen-3-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H6F3NOS/c11-10(12,13)9(15)14-7-5-16-8-4-2-1-3-6(7)8/h1-5H,(H,14,15)

InChI Key

NPQOUEWPTZOLGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)NC(=O)C(F)(F)F

Origin of Product

United States

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